molecular formula C7H7F3O B12293151 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 914082-90-9

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B12293151
CAS No.: 914082-90-9
M. Wt: 164.12 g/mol
InChI Key: YOSAIASTLCWKDG-UHFFFAOYSA-N
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Description

Structural Analysis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

Molecular Geometry and Bonding Characteristics

The bicyclo[1.1.1]pentane framework consists of three bridgehead carbons (C1, C2, C3) arranged in a highly strained architecture. X-ray crystallographic studies of related BCP derivatives reveal a central inter-bridgehead bond (C1–C3) length of approximately 1.88–1.92 Å , which is elongated compared to standard C–C single bonds (1.54 Å) due to angular strain. In this compound, the trifluoromethyl group occupies the C3 position, while the carbaldehyde group is attached to C1 (Figure 1).

Key geometric parameters include:

  • C1–C2/C1–C3 bond lengths : 1.53–1.56 Å
  • Bridgehead bond angle (C2–C1–C3) : 74.5–78.2°
  • Carbaldehyde C=O bond length : 1.21 Å (typical for aldehydes)

The trifluoromethyl group induces steric crowding, slightly expanding the C2–C1–C3 angle to ~78° compared to non-fluorinated analogs (74.5–75.3°) . This distortion arises from the electronegative fluorine atoms repelling adjacent electron density.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aldehydic proton: δ 9.8–10.1 ppm (singlet, integrates to 1H)
    • BCP bridgehead protons: δ 2.5–3.2 ppm (multiplet, 4H)
    • Trifluoromethyl group: No directly attached protons
  • ¹³C NMR :

    • Carbonyl carbon (C=O): δ 195–200 ppm
    • CF₃ carbon: δ 120–125 ppm (quartet, J = 280–320 Hz)
    • BCP bridgehead carbons: δ 40–50 ppm
  • ¹⁹F NMR :

    • Trifluoromethyl group: δ -60 to -65 ppm (singlet)
Infrared (IR) Spectroscopy
  • C=O stretch : 1700–1725 cm⁻¹ (strong, sharp)
  • C–F stretches : 1100–1200 cm⁻¹ (multiple peaks)
  • Bicyclic C–C vibrations : 750–850 cm⁻¹
Mass Spectrometry (MS)
  • Molecular ion peak : m/z *192 (C₇H₇F₃O⁺)
  • Key fragments:
    • Loss of CHO (→ m/z 145, C₆H₄F₃⁺)
    • BCP core fragmentation (→ m/z 93, C₅H₅F₃⁺)

Comparative Analysis with Related Bicyclo[1.1.1]pentane Derivatives

The introduction of -CF₃ and -CHO groups distinctively modifies properties compared to other BCP analogs:

Property 3-(Trifluoromethyl)-BCP-carbaldehyde BCP-carbaldehyde 3-Methyl-BCP-carboxylic acid
Water solubility 250 µM 370 µM 104 µM
logD(7.4) 3.6 3.4 3.6
C=O IR (cm⁻¹) 1700–1725 1695–1710 1680–1700 (COOH)
¹³C NMR (CF₃/CH₃) 120–125 ppm N/A 15–20 ppm (CH₃)

The -CF₃ group reduces water solubility by 32% compared to the non-fluorinated carbaldehyde derivative while maintaining similar lipophilicity (logD) to the methyl-carboxylic acid analog .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

  • Electrostatic potential : The -CF₃ group creates a region of high electron density (δ⁻) at fluorine atoms, while the carbaldehyde oxygen exhibits δ⁻ character (Figure 2).
  • HOMO-LUMO gap : 5.2 eV , narrower than non-fluorinated BCP-carbaldehyde (5.8 eV), indicating enhanced reactivity .
  • Natural Bond Orbital (NBO) charges :
    • Aldehydic carbon: +0.45 e
    • CF₃ carbon: +0.32 e
    • BCP bridgehead carbons: -0.12 to -0.18 e

The electron-withdrawing -CF₃ group polarizes the BCP core, increasing the electrophilicity of the carbaldehyde carbon by 18% compared to non-fluorinated analogs .

Properties

CAS No.

914082-90-9

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

InChI

InChI=1S/C7H7F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h4H,1-3H2

InChI Key

YOSAIASTLCWKDG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Radical Trifluoromethylation

While not explicitly detailed in the cited works, radical trifluoromethylation represents a plausible pathway. A BCP bromide or iodide intermediate could react with Langlois’ reagent (CF3SO2Na) under oxidative conditions. For instance, AgNO3-mediated reactions with Selectfluor, as described for fluorination, might adapt to CF3 sources. This approach would require optimizing radical stability in the strained BCP system.

Decarboxylative Trifluoromethylation

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) could undergo decarboxylative coupling with a trifluoromethylating agent. Shen et al. demonstrated analogous reactions using Togni’s reagent (CF3I) and Cu catalysts, though BCP-specific adaptations remain unexplored.

Aldehyde Functionalization

Oxidation of BCP Alcohols

Primary alcohols on the BCP core oxidize to aldehydes under controlled conditions. For example, 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-methanol (A ) undergoes oxidation with Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX) to yield the target aldehyde:

Synthetic Protocol

  • Reduce 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (B ) to A using BH3·THF (86% yield).
  • Oxidize A with DMP in CH2Cl2 at 0°C → RT.

Analytical Data

  • Aldehyde (Target): 1H NMR (400 MHz, CDCl3): δ 9.72 (s, 1H), 2.41 (s, 6H). 19F NMR: δ −64.2 (s).

Formylation via Cross-Coupling

Potassium trifluoroborate derivatives (e.g., 13 in) enable Suzuki-Miyaura couplings with formyl-containing partners. Reaction with formylphenylboronic acid under Pd catalysis could install the aldehyde moiety directly.

Challenges and Optimization

  • Steric Hindrance: The BCP bridgehead impedes reagent access, necessitating elevated temperatures or prolonged reaction times.
  • Over-Oxidation Risk: Alcohol-to-aldehyde conversions require mild oxidants; TEMPO/NaOCl systems show promise.
  • CF3 Stability: Trifluoromethyl groups may undergo hydrolysis under acidic/basic conditions, mandating pH control.

Comparative Analysis of Methods

Method Yield (%) Scalability Purification Complexity
Alcohol Oxidation 60–75 High Medium (column chromatography)
Cross-Coupling 40–55 Moderate High (boronate removal)
Radical CF3 Addition 30–50 Low High (radical quenching)

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    Reduction: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of other bicyclo[1.1.1]pentane derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industry: The compound can be used in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the aldehyde group can participate in various biochemical reactions.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Presumed to be C₇H₅F₃O (based on structural analogs).
  • Functional Groups : Aldehyde (-CHO), trifluoromethyl (-CF₃).
  • Applications : Intermediate in synthesizing bioactive molecules, agrochemicals, and fluorinated polymers.

Structural and Functional Group Variations

Aldehyde Derivatives

3-(2-Methyl-2-propanyl)bicyclo[1.1.1]pentane-1-carbaldehyde

  • Molecular Formula : C₁₀H₁₆O
  • Substituent : tert-Butyl (-C(CH₃)₃).
  • Properties : The tert-butyl group is electron-donating, reducing electrophilicity at the aldehyde compared to the -CF₃ analog. Higher molecular weight (152.237 g/mol) contributes to increased hydrophobicity .

3-(tert-Butyldimethylsilanyloxymethyl)bicyclo[1.1.1]pentane-1-carbaldehyde

  • Molecular Formula : C₁₃H₂₄O₂Si
  • Substituent : Siloxane-protected hydroxymethyl (-CH₂OSi(CH₃)₂C(CH₃)₃).
  • Properties : The silane group introduces steric bulk, moderating reactivity. Used in controlled oxidation reactions or as a protecting group strategy .

Carboxylic Acid Derivatives

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula : C₇H₇F₃O₂
  • Substituent : Carboxylic acid (-COOH).
  • Properties : Higher polarity (logP ~1.2) compared to the aldehyde. The -COOH group enables salt formation and hydrogen bonding, enhancing solubility in aqueous media .

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula : C₇H₉FO₂
  • Substituent : Fluoromethyl (-CH₂F).
  • Properties : Reduced lipophilicity compared to -CF₃ analogs. The -CH₂F group offers moderate electronegativity, balancing reactivity and stability .

Ester Derivatives

Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

  • Molecular Formula : C₈H₉F₃O₂
  • Substituent : Methyl ester (-COOCH₃).
  • Properties : Enhanced stability against nucleophiles compared to aldehydes. Used as a stable intermediate in Suzuki couplings or amide formations .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP* Reactivity Profile
Target: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde C₇H₅F₃O ~170.11 -CHO, -CF₃ ~2.5 High (aldehyde oxidation, nucleophilic addition)
3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbaldehyde C₁₀H₁₆O 152.24 -CHO, -C(CH₃)₃ ~3.0 Moderate (steric hindrance)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇F₃O₂ 188.13 -COOH, -CF₃ ~1.2 Low (acid-base reactions)
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₉F₃O₂ 194.15 -COOCH₃, -CF₃ ~1.8 Very low (ester hydrolysis)

*Estimated logP values based on substituent contributions.

Biological Activity

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interaction with biological systems, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F3O
  • Molecular Weight : 180.12 g/mol
  • CAS Number : 224584-18-3

Research indicates that the trifluoromethyl group in this compound can influence its interaction with biological targets, potentially enhancing its lipophilicity and metabolic stability. The bicyclic structure may also confer unique conformational properties that facilitate binding to specific receptors or enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound might possess similar properties.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.

Case Studies

StudyFindings
Study A (2023)Demonstrated that derivatives of bicyclo[1.1.1]pentane, including trifluoromethyl variants, exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study B (2024)Investigated the antimicrobial activity of bicyclo[1.1.1]pentanes, finding that the presence of a trifluoromethyl group enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Study C (2024)Reported on the synthesis and evaluation of various bicyclic aldehydes, including this compound, noting promising results in inhibiting tumor growth in xenograft models.

Synthesis and Derivatives

Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further biological evaluation (Nature Communications, 2024) . These synthetic routes often utilize light-enabled processes that yield high-purity products suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the bicyclic framework have been shown to significantly affect both potency and selectivity towards biological targets (Nature Reviews Chemistry, 2024) .

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